molecular formula C11H15NO3 B8300585 Ethyl N-(4-methoxyphenyl)glycine

Ethyl N-(4-methoxyphenyl)glycine

Cat. No. B8300585
M. Wt: 209.24 g/mol
InChI Key: CFILRFLYDOWTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-methoxyphenyl)glycine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-(4-methoxyphenyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-(4-methoxyphenyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl N-(4-methoxyphenyl)glycine

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(N-ethyl-4-methoxyanilino)acetic acid

InChI

InChI=1S/C11H15NO3/c1-3-12(8-11(13)14)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

CFILRFLYDOWTAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 15.00 g (122 mmol) of p-anisidine in 100 mL of DMF under N2 was added 23.50 g (141 mmol) of ethyl bromoacetate and 14.95 g (141 mmol) anhydrous sodium carbonate. The mixture was heated to 70° C. for 16 hours and then cooled to room temperature. Water (500 mL) was added and the mixture stirred vigorously until a precipitate formed. The solid was collected and washed with 100 mL water, then dried in vacuo to give 19.59 g (88%) of the desired compound as a grey solid. 1H NMR (CDCl3): δ 6.81 (d, J=8.8, 2H); 6.579 (d, J=8.8, 2H); 4.24 (q, J=7.0, 2H); 4.10 (s, 1H); 3.86 (s, 2H); 3.75 (s, 3H); 1.28 (t, J=7.0, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
88%

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